![molecular formula C19H16N6O B1436902 4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)
4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide
Descripción general
Descripción
This compound, also known by its CAS Number 2414909-94-5, is a solid substance . It has a molecular weight of 344.38 and its linear formula is C19H16N6O . It is stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16N6O/c20-18(26)15-5-3-14(4-6-15)16-12-23-25-9-7-17(24-19(16)25)22-11-13-2-1-8-21-10-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at room temperature . Its molecular weight is 344.38 and its linear formula is C19H16N6O .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to 4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide, have been extensively studied for their broad spectrum of biological activities. These compounds are significant in organic and medicinal chemistry due to their polyfunctional N-heterocycles and potential biomedical importance (Moustafa et al., 2022).
Applications in Heterocyclic Synthesis
- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, demonstrating their versatile utility in creating complex heterocyclic structures (Mohamed et al., 2011). These methods are crucial for developing new compounds with potential biological activities.
Potential Biological Activities
- Research has shown that pyrazolo[1,5-a]pyrimidines possess potent biological activities, especially those substituted at specific positions. This highlights the significance of compounds like this compound in medicinal research (Ho & Suen, 2013).
Mecanismo De Acción
Target of Action
The primary target of RET V804M-IN-1 is the RET kinase, specifically the V804M mutation . RET (Rearranged during Transfection) is a receptor tyrosine kinase that plays a crucial role in neural crest development . The V804M mutation in RET is classified as a moderate risk mutation for familial medullary thyroid cancer (FMTC) .
Mode of Action
RET V804M-IN-1 is a selective inhibitor of the RET V804M kinase . It binds to the kinase, inhibiting its activity. This inhibition disrupts the function of the RET V804M mutation, which is associated with certain types of cancer .
Biochemical Pathways
The RET kinase is involved in multiple signaling pathways that regulate cell growth and differentiation . When the RET V804M mutation is present, these pathways can be dysregulated, leading to uncontrolled cell proliferation and cancer . By inhibiting the RET V804M kinase, RET V804M-IN-1 can potentially disrupt these pathways, reducing the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of RET V804M-IN-1’s action are primarily its inhibition of the RET V804M kinase. This inhibition can disrupt the dysregulated signaling pathways in cancer cells, potentially reducing their growth and spread . The exact molecular and cellular effects of ret v804m-in-1 are still being studied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of RET V804M-IN-1. For example, genetic factors such as the presence of other mutations can affect the drug’s efficacy . Additionally, factors such as the patient’s overall health, other medications they are taking, and their specific type of cancer can also influence the drug’s action . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2/cyclin A2 complex, binding to the ATP-binding site and preventing the phosphorylation of target proteins . This interaction is essential for its anti-proliferative effects on cancer cells.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. It downregulates the expression of genes involved in cell cycle progression and upregulates pro-apoptotic genes . Additionally, it influences cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The compound also modulates gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and survival . These molecular interactions are critical for its therapeutic potential in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . The stability and degradation of the compound are crucial factors in its long-term efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective treatment.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . Understanding these metabolic interactions is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, particularly in tumors, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding its localization helps in elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
4-[5-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c20-18(26)15-5-3-14(4-6-15)16-12-23-25-9-7-17(24-19(16)25)22-11-13-2-1-8-21-10-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGXQBQAUALFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
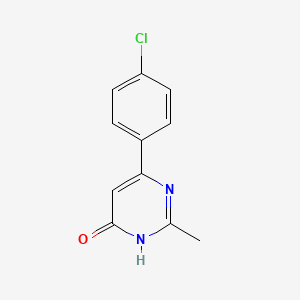
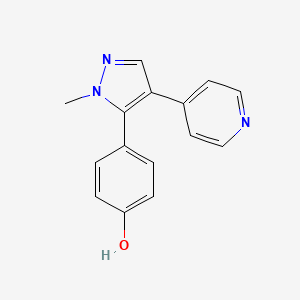


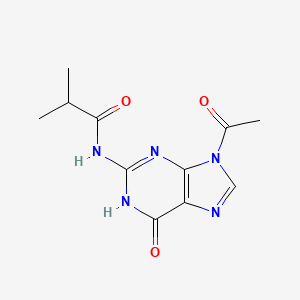
![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)

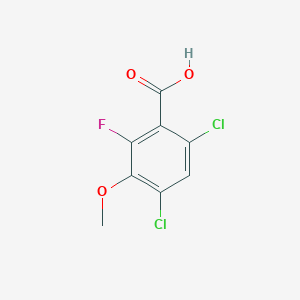
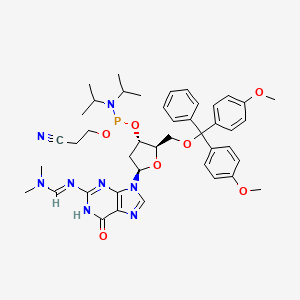
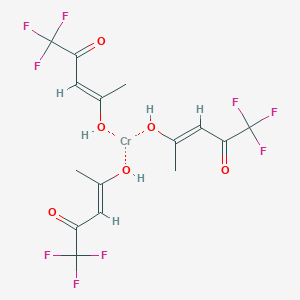
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)

